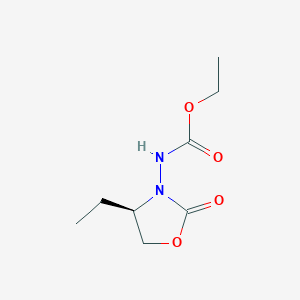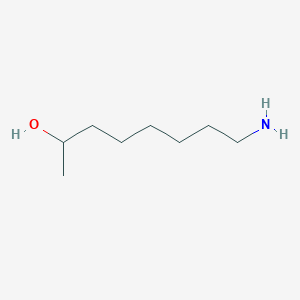
8-Aminooctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminooctan-2-ol: is an organic compound with the molecular formula C8H19NO It is a primary amine and alcohol, characterized by an amino group attached to the eighth carbon of an octane chain and a hydroxyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Aminooctan-2-ol can be synthesized through several methods:
Reduction of Amino Fatty Acids: One common method involves the biocatalytic reduction of amino fatty acids using carboxylic acid reductase and endogenous aldehyde reductases from Escherichia coli.
Halohydrin Intermediates: Another method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminooctan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
8-Aminooctan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Aminooctan-2-ol involves its interaction with various molecular targets and pathways. As a primary amine and alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
8-Aminooctan-1-ol: Similar structure but with the hydroxyl group attached to the first carbon.
8-Amino-2-naphthol: Contains an amino group and a hydroxyl group on a naphthalene ring.
Uniqueness: 8-Aminooctan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a primary amine and secondary alcohol makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
8-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-8(10)6-4-2-3-5-7-9/h8,10H,2-7,9H2,1H3 |
InChI-Schlüssel |
QWHRKDSRMLBCPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




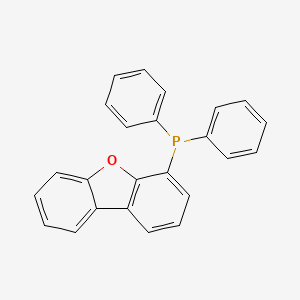

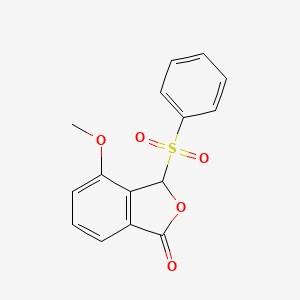

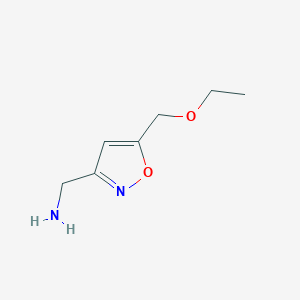

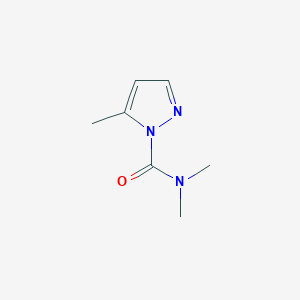
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
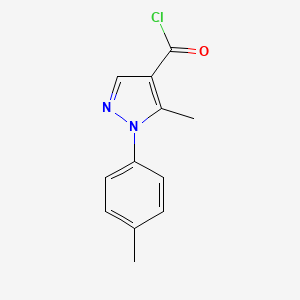
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
